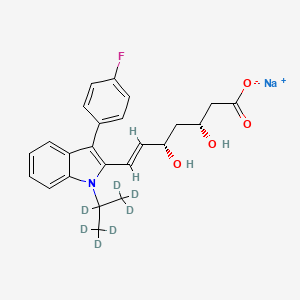

(3R,5S)-Fluvastatin-d7 Sodium Salt

Description

Contextualizing Fluvastatin (B1673502) Stereoisomers in HMG-CoA Reductase Inhibition Research

Fluvastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase. tocris.comnih.gov This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. nih.govyoutube.com By inhibiting this enzyme, statins effectively lower plasma cholesterol levels. nih.govnih.gov

Fluvastatin is synthesized and commercially available as a racemate, which is an equimolar mixture of two enantiomers: (+)-(3R,5S)-Fluvastatin and (–)-(3S,5R)-Fluvastatin. nih.govnih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Although they have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and metabolic activities in the chiral environment of the body, where they interact with stereospecific enzymes and receptors. mdpi.com

Research has unequivocally demonstrated that the therapeutic activity of Fluvastatin is stereoselective. The inhibition of HMG-CoA reductase resides almost exclusively in the (3R,5S)-enantiomer. nih.govebi.ac.uk The (3S,5R)-enantiomer is considered largely inactive in this regard. This stereoselectivity underscores the importance of understanding the distinct pharmacokinetic profiles of each enantiomer to fully characterize the drug's behavior. nih.gov

Rationale for Deuterium (B1214612) Labeling in (3R,5S)-Fluvastatin: A Research Perspective

The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt, a deuterium-labeled version of the active enantiomer, is driven by specific research needs. medchemexpress.com The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling confers unique properties that are highly advantageous for advanced biochemical and pharmaceutical research.

One of the primary applications of this compound is its use as an internal standard in quantitative bioanalysis, especially in methods utilizing liquid chromatography-mass spectrometry (LC-MS). clearsynth.commusechem.com In pharmacokinetic studies, researchers need to accurately measure the concentration of the active (3R,5S)-Fluvastatin enantiomer in complex biological matrices like blood plasma. nih.gov

A stable isotope-labeled (SIL) internal standard is considered the gold standard for such assays. acanthusresearch.com Because (3R,5S)-Fluvastatin-d7 is chemically identical to the unlabeled analyte, it co-elutes during chromatography and exhibits the same extraction recovery and ionization response in the mass spectrometer. aptochem.com However, its higher mass allows it to be distinguished from the unlabeled analyte by the detector. clearsynth.com By adding a known quantity of the deuterated standard to a sample, any variability or loss during sample processing or instrument analysis can be precisely corrected, ensuring highly accurate and robust quantification of the drug. aptochem.comscispace.com

Deuterium labeling is a powerful tool for investigating drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.org Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium at that position will slow the reaction down. This is the kinetic isotope effect (KIE). nih.govnih.gov

By comparing the metabolic fate of (3R,5S)-Fluvastatin with that of (3R,5S)-Fluvastatin-d7, researchers can identify which positions on the molecule are most susceptible to metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.govnih.gov If deuteration at a specific site significantly reduces the formation of a particular metabolite, it provides strong evidence that C-H bond cleavage at that site is a key step in the metabolic pathway. nih.gov This information is invaluable for understanding how the drug is broken down and cleared from the body, a concept known as "metabolic switching". nih.gov

When conducting stereoselective research, the chiral purity of analytical standards is of utmost importance. pharmaknowledgeforum.compharmabiz.com Since the pharmacological activity and metabolic disposition of Fluvastatin's enantiomers differ, it is crucial to study them independently. nih.gov Using a labeled internal standard for (3R,5S)-Fluvastatin that was contaminated with the labeled (3S,5R) enantiomer would lead to inaccurate measurements for the active compound.

Therefore, this compound must be synthesized to a high degree of enantiomeric purity. mdpi.com This ensures that the standard accurately reflects the concentration of only the active (3R,5S) enantiomer, preventing analytical artifacts and leading to a correct interpretation of pharmacokinetic and metabolic data. pharmabiz.comamericanpharmaceuticalreview.com Regulatory agencies like the FDA have strict guidelines that emphasize the need for thorough enantiomeric characterization in drug development, making high-purity, chirally-defined labeled standards essential for compliance and for ensuring the safety and efficacy of pharmaceuticals. pharmabiz.commdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25FNNaO4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |

InChI Key |

ZGGHKIMDNBDHJB-MGBFOVKJSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 3r,5s Fluvastatin D7 Sodium Salt

Strategies for Stereoselective Deuteration of Chiral Precursors

The preparation of stable isotope-labeled (3R, 5S)-Fluvastatin necessitates a synthetic route that allows for the introduction of deuterium (B1214612) at specific, stable positions within the molecule. researchgate.net The primary strategies involve the use of deuterated starting materials or the application of deuteration reactions at key intermediate stages. For Fluvastatin-d7, the focus is typically on labeling the N-isopropyl group.

The most direct method for producing (3R,5S)-Fluvastatin-d7 involves incorporating a deuterated isopropyl group. This is achieved by utilizing a deuterated precursor in the early stages of the synthesis. A documented approach involves a seven-step procedure that begins with aniline and [²H6] 2-bromopropane. researchgate.netresearchgate.net This method ensures high levels of deuterium enrichment (over 98%) in the final compound. researchgate.net The deuterated isopropyl moiety is attached to the indole nitrogen, a position that is not metabolically labile, making the resulting labeled compound an excellent internal standard for pharmacokinetic and metabolic analyses. researchgate.net

Another general strategy for stereoselective deuteration that can be applied to chiral precursors is the use of biocatalysis. For instance, α-oxo-amine synthases have been shown to be capable of producing a range of α-²H amino acids and esters site- and stereoselectively using deuterium oxide (D₂O) as the deuterium source. nih.gov While not directly reported for Fluvastatin (B1673502) precursors, such chemoenzymatic approaches represent a powerful tool for site-specific deuteration under mild conditions. nih.gov

The biological activity of Fluvastatin resides primarily in the (3R,5S)-enantiomer. ebi.ac.uk Therefore, controlling the stereochemistry of the 3,5-dihydroxy side chain is a critical aspect of the synthesis. The desired syn-1,3-diol configuration is typically established through highly stereoselective reactions.

A key strategy involves the enantioselective aldol-type reaction of the indole-2-propenal core with a ketone equivalent, followed by a diastereoselective reduction. One effective method utilizes the reaction of an aldehyde with diketene, catalyzed by a titanium-chiral Schiff base complex [Ti(O-i-Pr)₄ and a chiral ligand]. nih.govthieme-connect.com This reaction establishes the C5 hydroxyl group with high enantioselectivity. The subsequent reduction of the resulting β-hydroxy ketoester intermediate at the C3 position must then be controlled to yield the syn-diol. nih.govthieme-connect.com

Biocatalytic methods are also prominent in establishing the correct stereochemistry of the statin side chain. researchgate.net Enzymes such as ketoreductases and alcohol dehydrogenases can catalyze the reduction of a β,δ-diketo ester or a δ-hydroxy-β-keto ester with high stereoselectivity, providing an efficient route to the desired (3R,5S)-dihydroxyhexanoate intermediate. researchgate.netnih.gov Deoxyribose-5-phosphate aldolase (DERA) is another enzyme used in the industry for the synthesis of statin side chain precursors, as it can create both chiral centers in a single step. researchgate.netnih.gov

Key Reaction Steps and Catalytic Approaches in Fluvastatin Analogue Synthesis

The synthesis of Fluvastatin and its analogues involves two main convergent fragments: the formation of the substituted indole core and the construction of the chiral dihydroxyheptenoate side chain.

Several classic and modern organic reactions are employed for the construction of the Fluvastatin indole core.

Larock Indole Synthesis : This palladium-catalyzed reaction can produce 1,2,3-trisubstituted indoles in a single step from an N-alkylated 2-iodoaniline and a disubstituted alkyne. stackexchange.com This method has been proposed for Fluvastatin synthesis. stackexchange.com

Bischler Indole Synthesis : This approach involves the acid-catalyzed cyclization of an α-arylamino-ketone. Modern variations under Lewis acid conditions can avoid regioselectivity issues by using tethered reacting partners. stackexchange.com

Fischer Indole Synthesis : This well-known method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov

Once the indole core is formed, the side chain is elaborated. A common intermediate is 3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal. This aldehyde is then coupled with a fragment that will become the rest of the side chain. An improved manufacturing process involves the condensation of this aldehyde with the dianion of tert-butyl acetoacetate. acs.org Another key technique is the enantioselective addition of diketene to the aldehyde, mediated by a chiral catalyst, to form a β-hydroxy ketoester. nih.govthieme-connect.com

The crucial step in defining the final (3R,5S) stereochemistry is the diastereoselective reduction of the 5-oxo group of a 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid ester intermediate. google.com The goal is to produce the syn-diol with high selectivity over the undesired anti-diastereomer.

A highly effective method involves chelation-controlled reduction. The β-hydroxy ketone is treated with an alkoxydialkylborane, such as diethylmethoxyborane (Et₂BOMe), to form a boronate complex. google.com Subsequent reduction of this complex with a hydride reagent, typically sodium borohydride (NaBH₄), proceeds with high syn-selectivity. thieme-connect.comgoogle.com This method can achieve a syn/anti ratio of 99:1. thieme-connect.com Conversely, other reducing agents can favor the anti-diol; for example, reduction with tetramethylammonium triacetoxyborohydride [Me₄NBH(OAc)₃] can yield a syn/anti ratio of 9:91. thieme-connect.com

Below is a table summarizing various reduction methodologies for generating the 1,3-diol moiety.

| Reagent System | Intermediate Type | Predominant Product | Reported Selectivity (syn:anti) | Reference |

|---|---|---|---|---|

| Et₂BOMe / NaBH₄ | β-Hydroxy Ketoester | syn-Diol | 99:1 | thieme-connect.com |

| Me₄NBH(OAc)₃ | β-Hydroxy Ketoester | anti-Diol | 9:91 | thieme-connect.com |

| Triethylborane / NaBH₄ | β-Hydroxy Ketoester | syn-Diol | High | researchgate.net |

| Ketoreductase (Biocatalyst) | β,δ-Diketo Ester | syn-Diol | High enantioselectivity and diastereoselectivity | nih.gov |

Purification and Isolation of the Deuterated Stereoisomer

Following the key synthetic steps, the crude product is a mixture containing the desired (3R,5S)-Fluvastatin-d7 ester, along with diastereomeric impurities and residual reagents. A multi-step purification process is therefore essential.

Standard column chromatography on silica (B1680970) gel is often the first step to remove major impurities. google.com To achieve high stereochemical purity, recrystallization is a powerful technique. It has been reported that recrystallization can enhance the enantiomeric excess of the Fluvastatin side chain intermediate to greater than 99.9%. nih.gov For analytical purposes and potentially for preparative separation, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralcel OD-H) is employed to separate and quantify the different stereoisomers. ebi.ac.uk

The final step in the synthesis is the conversion of the purified ester to the target sodium salt. This is typically accomplished by saponification, which involves treating the ester with a stoichiometric amount of sodium hydroxide in an alcoholic or aqueous solvent. google.com After the reaction is complete, the solvent is removed, and the resulting solid may be further purified by extraction or recrystallization. Finally, lyophilization of an aqueous solution of the purified salt yields the (3R,5S)-Fluvastatin-d7 Sodium Salt as a solid. google.com

Advanced Spectroscopic Techniques for Synthetic Confirmation and Purity Assessment

The successful synthesis of this compound requires rigorous analytical confirmation. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process. These methods provide detailed information about the molecular structure, the successful incorporation of deuterium atoms, and the isotopic purity of the synthesized compound.

Application of Nuclear Magnetic Resonance (NMR) for Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. In the context of deuterated compounds, NMR is instrumental in confirming the location and extent of deuterium incorporation. The substitution of protons (¹H) with deuterons (²H or D) leads to characteristic changes in the NMR spectra.

For this compound, the deuterium labeling is typically on the isopropyl group attached to the indole ring. This is achieved by using [²H₆] 2-bromopropane as a starting material in a multi-step synthesis. The resulting -C(CD₃)₂ group will be evident in the NMR spectra.

¹H NMR Spectroscopy: In the proton NMR spectrum of the deuterated compound, the signal corresponding to the isopropyl methyl protons, which would typically appear as a doublet in the non-deuterated Fluvastatin, will be absent or significantly diminished. This absence provides strong evidence for successful deuteration at the intended positions.

Interactive Data Table: ¹³C NMR Chemical Shifts of Fluvastatin Sodium

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 178.5 |

| C-aromatic | 159.2 (d, J=242.8 Hz, C-F) |

| C-aromatic | 137.9 |

| C-aromatic | 134.1 |

| C-aromatic | 131.6 (d, J=7.7 Hz) |

| C-aromatic | 129.5 |

| C-aromatic | 127.8 |

| C-aromatic | 122.1 |

| C-aromatic | 119.8 |

| C-aromatic | 115.1 (d, J=21.2 Hz) |

| C-aromatic | 110.8 |

| C-aromatic | 109.9 |

| CH= | 133.5 |

| =CH | 125.1 |

| CH-OH | 70.1 |

| CH-OH | 68.9 |

| CH-N | 48.9 |

| CH₂ | 43.1 |

| CH₂ | 42.5 |

| CH(CH₃)₂ | 21.9 |

Note: Data corresponds to non-deuterated Fluvastatin Sodium and serves as a reference. The chemical shifts for the d7 variant are expected to be very similar, with potential slight isotopic shifts for the isopropyl carbons.

Mass Spectrometry for Isotopic Purity and Structural Verification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of isotopically labeled compounds like this compound, MS is essential for confirming the mass increase due to deuterium incorporation and for assessing the isotopic purity of the sample.

The molecular weight of non-deuterated (3R,5S)-Fluvastatin Sodium is approximately 433.45 g/mol . With the incorporation of seven deuterium atoms in place of seven protons, the molecular weight of this compound increases to approximately 440.49 g/mol . High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, providing definitive confirmation of successful deuteration.

Isotopic Purity Assessment: Mass spectrometry is also employed to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, etc.) can be quantified. A high isotopic purity is indicated by a dominant peak corresponding to the d7 species.

Structural Verification through Fragmentation: Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While specific fragmentation data for this compound is not extensively published, the fragmentation pattern is expected to be similar to that of non-deuterated Fluvastatin, with shifts in the mass-to-charge ratio (m/z) of fragments containing the deuterated isopropyl group. Common fragmentation pathways for statins involve the loss of the side chain and subsequent cleavages of the ring structures.

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₄H₁₈D₇FNNaO₄ |

| Exact Mass (d7) | 440.21 |

| Molecular Weight (d7) | 440.49 |

| Molecular Weight (d0) | 433.45 |

The synthesis of this compound involves a multi-step process designed to introduce deuterium atoms at specific positions within the molecule. A common strategy involves the use of a deuterated starting material that is incorporated into the final structure. One reported synthesis starts from aniline and utilizes [²H₆] 2-bromopropane to introduce the deuterated isopropyl group. This approach ensures high levels of deuterium incorporation at the desired positions. The synthesis is a complex, multi-step procedure that requires careful control of reaction conditions to achieve the desired stereochemistry and high purity of the final product.

Advanced Analytical Applications of 3r,5s Fluvastatin D7 Sodium Salt in Research

Principles and Methodologies of Quantitative Bioanalysis

Quantitative bioanalysis is essential for determining the concentration of drugs and their metabolites in biological fluids and tissues. In the context of Fluvastatin (B1673502) research, highly sensitive and specific analytical techniques are paramount, especially given that the drug can be rapidly metabolized and eliminated from the body. lcms.cz

Role of Deuterated Internal Standards in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for quantitative analysis, renowned for its high precision and accuracy. epa.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, (3R,5S)-Fluvastatin-d7 Sodium Salt—to the sample. epa.gov This labeled compound, known as an internal standard, exhibits nearly identical chemical and physical properties to the unlabeled analyte (Fluvastatin). nih.gov

The key advantages of using a deuterated internal standard like this compound in IDMS are:

Correction for Sample Loss: It accurately accounts for any loss of the analyte during the extensive sample preparation and analysis process. Since the deuterated standard and the analyte behave almost identically, any loss will affect both equally, preserving the ratio between them. epa.gov

Mitigation of Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. The internal standard experiences similar matrix effects, allowing for reliable correction. nih.gov

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, IDMS significantly enhances the reproducibility and accuracy of the quantification. epa.gov

The stability of the deuterium (B1214612) label is crucial; the deuterium atoms should be in non-exchangeable positions to prevent their loss during the analytical procedure, which would compromise the accuracy of the results. sigmaaldrich.com

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Enhanced Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying low levels of drugs like Fluvastatin in biological samples due to its exceptional sensitivity and selectivity. lcms.czwiley.com

Multiple Reaction Monitoring (MRM) is a highly specific detection technique used in tandem mass spectrometry. labce.comproteomics.com.au It involves two stages of mass filtering. In the first stage, a specific precursor ion (or parent ion) of the analyte is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific product ion (or daughter ion) is selected for detection. labce.com

The precursor-to-product ion pair is known as an MRM transition. For Fluvastatin and its deuterated internal standard, specific MRM transitions are carefully selected to ensure that only these compounds are detected, even in the presence of other substances in the sample. lcms.czresearchgate.net This high selectivity minimizes interference and leads to a better signal-to-noise ratio, thereby improving the sensitivity of the assay. proteomics.com.au The selection of at least two MRM transitions for each analyte—a quantifier and a qualifier—is a common practice to enhance the reliability of identification. labce.com

Table 1: Illustrative MRM Transitions for Fluvastatin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Fluvastatin | 412.2 | 244.1 | Quantifier |

| Fluvastatin | 412.2 | 352.2 | Qualifier |

| This compound | 419.2 | 251.1 | Internal Standard |

Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.

The chromatographic separation step is crucial for separating Fluvastatin from other compounds in the sample that might interfere with its detection, including its own isomers and metabolites. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.govresearchgate.net

Key aspects of developing a chromatographic separation strategy include:

Column Selection: A C18 column is frequently used for the separation of statins. wiley.commdpi.com

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. lcms.cznih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate multiple components in a complex sample. mdpi.comnih.gov

Chiral Separation: Since Fluvastatin is administered as a racemate, and only the (3R,5S)-enantiomer is pharmacologically active, chiral chromatography may be necessary to separate the enantiomers. nih.govdrugbank.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govkhanacademy.org For instance, a Chiralpak AD column has been used for the chiral separation of Fluvastatin enantiomers. nih.gov

The development of a robust chromatographic method is critical, as isobaric interferences (compounds with the same mass) can occur. For example, an isobaric metabolite of Fluvastatin has been reported, which required modification of the chromatographic conditions to ensure its separation from the parent drug for accurate quantification. nih.gov

Method Development and Validation in Complex Research Matrices

The development and validation of bioanalytical methods are governed by strict guidelines from regulatory agencies to ensure the reliability and reproducibility of the data.

Sample Preparation Techniques for Pre-clinical Biological Samples (e.g., animal plasma, tissue homogenates, in vitro incubations)

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances. nih.gov The choice of technique depends on the nature of the analyte and the matrix.

For the analysis of Fluvastatin in pre-clinical samples, several techniques are employed:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. lcms.cz It involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. lcms.cz After centrifugation, the clear supernatant containing the analyte is collected for analysis. lcms.cz

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned between the aqueous sample and an immiscible organic solvent. nih.govmdpi.com For Fluvastatin, extraction from plasma has been performed using methyl tert-butyl ether at a controlled pH. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. This method can provide cleaner extracts compared to PPT and LLE. nih.gov

For tissue samples, a homogenization step is required to break down the tissue structure and release the analyte before extraction. nih.gov In vitro incubation samples, such as those from studies with liver microsomes, are also subjected to these extraction techniques to separate the drug and its metabolites from the incubation medium. nih.govmdpi.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Application for Fluvastatin |

| Protein Precipitation | Precipitation of proteins using an organic solvent. | Simple, fast, and cost-effective. | Plasma samples. lcms.cz |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences. | Plasma samples. nih.gov |

| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent. | High selectivity, provides clean extracts. | Tissue homogenates, complex matrices. nih.gov |

The validation of these methods involves assessing parameters such as linearity, accuracy, precision, recovery, matrix effects, and stability to ensure that the method is reliable for its intended purpose. wiley.commdpi.com

Evaluation of Validation Parameters: Linearity, Accuracy, Precision, and Matrix Effects

The validation of analytical methods is a crucial step to ensure the reliability of research data. This involves assessing several key parameters, including linearity, accuracy, precision, and matrix effects.

Linearity is established to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For fluvastatin, linearity has been demonstrated in various concentration ranges depending on the analytical technique. For instance, in a capillary electrophoresis method, linearity for both fluvastatin enantiomers was observed within a concentration range of 400–700 µg/mL. researchgate.net Another study using high-performance liquid chromatography (HPLC) showed good linearity (r>0.9998) in the range of 2.0–320.0 µg/mL. researchgate.net Differential pulse and square-wave voltammetry techniques have also shown linear calibration in the range of 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For an HPLC method, the average recovery of an enantiomeric impurity was found to be 94.4%. nih.gov Another study reported a recovery of (99.4 ± 0.8)%. nih.gov

Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For a capillary electrophoresis method, the repeatability expressed as CV was 0.96% for (+)-3R, 5S-fluvastatin and 0.92% for (-)-3S, 5R-fluvastatin. researchgate.net An HPLC method demonstrated a precision for inter-assay and intra-assay of less than 10%. nih.gov

Matrix effects occur when components in the biological sample, other than the analyte, interfere with the measurement of the analyte. These effects can lead to either suppression or enhancement of the analytical signal. A negligible matrix effect, typically within the range of -20% to +20%, is desirable. researchgate.net One study reported a matrix effect of –7.67%, indicating a slight signal suppression. researchgate.net

Table 1: Summary of Validation Parameters for Fluvastatin Analysis

| Parameter | Method | Concentration Range | Result |

| Linearity | Capillary Electrophoresis | 400–700 µg/mL | r² ≥ 0.995 researchgate.net |

| HPLC | 2.0–320.0 µg/mL | r > 0.9998 researchgate.net | |

| Voltammetry | 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹ | Linear calibration nih.gov | |

| Accuracy | HPLC | Not Specified | 94.4% recovery nih.gov |

| HPLC | Not Specified | (99.4 ± 0.8)% recovery nih.gov | |

| Precision | Capillary Electrophoresis | Not Specified | CV: 0.96% ((+)-3R, 5S), 0.92% ((-)-3S, 5R) researchgate.net |

| HPLC | Not Specified | Inter- and intra-assay precision <10% nih.gov | |

| Matrix Effect | LC-MS/MS | Not Specified | -7.67% researchgate.net |

Stability Assessment of Analyte and Internal Standard in Research Biofluids

Stereoselective Analytical Techniques for (3R,5S)-Fluvastatin-d7 and its Protium Analog

Since the pharmacological activity of fluvastatin resides primarily in the (3R,5S)-enantiomer, stereoselective analytical methods are essential for determining the enantiomeric purity and studying the stereoselective disposition of the drug. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a widely used technique for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for separating a wide range of chiral compounds. windows.net For fluvastatin, a normal-phase HPLC method using a Chiralpak AD column has been established. nih.gov This method was found to be accurate and suitable for studying the stereoselectivity of fluvastatin. nih.gov The mobile phase consisted of hexane-isopropanol-trifluoroacetic acid (90:10:0.1), and detection was performed at 239 nm. nih.gov The method was linear over a concentration range of 20 µmol/L to 300 µmol/L. nih.gov

Table 2: Chiral HPLC Method for Fluvastatin Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD (4.6 mm × 250 mm) nih.gov |

| Mobile Phase | Hexane-isopropanol-trifluoroacetic acid (90:10:0.1) nih.gov |

| Flow Rate | 0.5 ml/min nih.gov |

| Detection | UV at 239 nm nih.gov |

| Linearity Range | 20 µmol/L - 300 µmol/L nih.gov |

Capillary Electrophoresis (CE) for Enantiomeric Separation and Analysis

Capillary electrophoresis (CE) offers an alternative to HPLC for chiral separations, often providing higher peak efficiencies and lower costs. researchgate.net In CE, a chiral selector is typically added to the background electrolyte to facilitate the separation of enantiomers. For fluvastatin, an analytical CE method was developed using (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a chiral selector. researchgate.net The separation was performed on an uncoated fused silica (B1680970) capillary with a borate (B1201080) buffer containing HP-β-CD. researchgate.net This method was able to separate the (+)-3R, 5S and (-)-3S, 5R enantiomers of fluvastatin. researchgate.net

Table 3: Capillary Electrophoresis Method for Fluvastatin Enantiomers

| Parameter | Condition |

| Capillary | Uncoated fused silica researchgate.net |

| Background Electrolyte | 100 mM Borate solution researchgate.net |

| Chiral Selector | 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin researchgate.net |

| Internal Standard | Fenoprofen researchgate.net |

| Linearity Range | 400–700 µg/mL researchgate.net |

| Limit of Detection | 1.5 µg/mL researchgate.net |

| Limit of Quantification | 2.5 µg/mL researchgate.net |

Application in Metabolite Identification and Quantification Research

Deuterium-labeled compounds like (3R,5S)-Fluvastastatin-d7 are invaluable tools in drug metabolism research. medchemexpress.com They serve as tracers to help identify and quantify metabolites in complex biological matrices. medchemexpress.com

Strategies for Tracing Deuterated Metabolites

The use of stable isotope-labeled compounds, particularly deuterated ones, in conjunction with mass spectrometry is a powerful strategy for tracing metabolic pathways. The deuterium atoms in (3R,5S)-Fluvastatin-d7 increase its mass by seven units compared to the unlabeled compound. pharmaffiliates.com This mass shift allows for the selective detection of the deuterated parent drug and its metabolites from the endogenous background.

When a biological sample is analyzed by mass spectrometry, the instrument can be programmed to look for the characteristic mass difference between the unlabeled and deuterated compounds. This allows for the identification of metabolites that have retained the deuterium label. By analyzing the fragmentation patterns of these deuterated metabolites, researchers can elucidate their chemical structures. This approach has been successfully used to study the metabolism of various drugs and endogenous compounds. nih.govnih.gov

Integration with High-Resolution Mass Spectrometry for Metabolic Profiling

The integration of stable isotope-labeled internal standards with high-resolution mass spectrometry (HRMS) is a cornerstone of modern quantitative metabolomics. This compound, a deuterated analog of Fluvastatin, serves as an exemplary internal standard for the precise and accurate profiling of metabolic changes, particularly in studies investigating the effects of statin therapy. Its structural similarity to the parent compound, coupled with its distinct mass, allows for the correction of analytical variability, thereby enhancing the reliability of metabolic profiling data.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide the necessary mass accuracy and resolution to distinguish between endogenous metabolites and the deuterated internal standard. semanticscholar.org This capability is crucial for minimizing isobaric interferences and ensuring the confident identification and quantification of a wide array of metabolites in complex biological matrices like plasma or urine. nih.gov

In a typical metabolic profiling workflow, a known concentration of this compound is spiked into biological samples prior to their preparation and analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). medchemexpress.com During the analysis, the deuterated standard co-elutes with any endogenous fluvastatin and behaves similarly during ionization. By monitoring the signal intensity of the (3R,5S)-Fluvastatin-d7 ion and comparing it to the signals of endogenous metabolites, researchers can normalize the data, correcting for variations in sample extraction, injection volume, and instrument response. This isotope dilution strategy is fundamental for achieving high precision and accuracy in quantitative metabolomics. nih.gov

While specific research studies detailing the use of this compound for broad metabolic profiling are not extensively published, the principles of its application are well-established. For instance, in studies aiming to understand the metabolic consequences of statin treatment beyond cholesterol reduction, this internal standard would be invaluable. researchgate.net Such research might explore changes in fatty acid metabolism, amino acid profiles, or other pathways affected by HMG-CoA reductase inhibition. mdpi.com

A hypothetical study investigating the metabolic effects of fluvastatin in human plasma could yield data similar to that presented in the following table. In this scenario, this compound would be used as the internal standard to ensure the reliability of the quantitative data.

Table 1: Representative Data from a Hypothetical Metabolic Profiling Study Using a Deuterated Internal Standard

| Metabolite | Retention Time (min) | m/z (Experimental) | Fold Change (Treated vs. Control) | p-value |

| Mevalonic Acid Lactone | 3.8 | 131.0703 | 0.45 | <0.001 |

| Lathosterol | 18.2 | 387.3621 | 0.62 | <0.001 |

| Palmitic Acid | 12.5 | 255.2329 | 1.15 | 0.210 |

| Oleic Acid | 13.1 | 281.2486 | 1.09 | 0.350 |

| L-Leucine | 2.1 | 132.1021 | 0.98 | 0.850 |

| L-Isoleucine | 2.3 | 132.1021 | 1.02 | 0.790 |

| Glycocholic Acid | 8.9 | 466.2847 | 1.35 | 0.045 |

| Taurocholic Acid | 8.5 | 516.2605 | 1.42 | 0.038 |

| (3R,5S)-Fluvastatin | 9.5 | 412.1633 | - | - |

| (3R,5S)-Fluvastatin-d7 | 9.5 | 419.2061 | - | - |

This table is a representation of data that could be generated in a metabolic profiling study. The fold changes and p-values are hypothetical and for illustrative purposes only.

The use of this compound in conjunction with HRMS allows for the confident identification and quantification of such metabolic changes. The high mass accuracy of the instrument helps in the putative identification of metabolites based on their exact mass, which can then be confirmed using tandem mass spectrometry (MS/MS) fragmentation patterns. The stability of the isotope label in (3R,5S)-Fluvastatin-d7 is critical, as any loss of deuterium could lead to inaccurate quantification. nih.gov The selection of a stable isotope-labeled standard is therefore a crucial step in the method development for any quantitative metabolomics study.

Mechanistic and Biochemical Investigations Utilizing 3r,5s Fluvastatin D7 Sodium Salt

Elucidation of Enzyme-Mediated Metabolic Pathways (in vitro and Pre-clinical Models)

(3R,5S)-Fluvastatin-d7 Sodium Salt serves as a critical analytical tool in studies designed to map the metabolic transformations of fluvastatin (B1673502). Its use in in vitro systems, such as human liver microsomes and hepatocytes, and in pre-clinical animal models allows for precise characterization of the enzymes involved and the metabolites produced.

Fluvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies using specific human CYP isozymes have identified CYP2C9 as the principal enzyme responsible for fluvastatin's metabolism, accounting for approximately 50% to 80% of its total clearance. nih.gov Other isoforms, including CYP3A4 and CYP2C8, also contribute to its transformation, albeit to a lesser extent. nih.govwikipedia.org

The primary metabolic routes involve hydroxylation reactions, leading to the formation of key metabolites such as 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin. nih.gov In these studies, this compound is typically used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its distinct mass allows for accurate differentiation from the non-labeled drug and its metabolites, ensuring precise quantification of metabolic activity.

Table 1: CYP Isozymes Involved in Fluvastatin Metabolism

This interactive table summarizes the major cytochrome P450 enzymes responsible for metabolizing fluvastatin.

| CYP Isozyme | Relative Contribution | Metabolites Formed | Reference |

| CYP2C9 | 50-80% | 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl-fluvastatin | nih.gov |

| CYP3A4 | ~20% | 5-hydroxy-fluvastatin | nih.govwikipedia.org |

| CYP2C8 | ~5% | 5-hydroxy-fluvastatin | nih.govwikipedia.org |

Isotopic Tracing for Identification of Novel Metabolic Transformations

The use of stable isotope-labeled compounds like this compound is a powerful strategy for discovering the full scope of a drug's metabolic profile. medchemexpress.com In isotopic tracing experiments, the deuterated compound is administered to an in vitro or pre-clinical model system. Samples are then analyzed, typically by high-resolution mass spectrometry. Because the mass of the deuterium-labeled parent drug and any of its resulting metabolites will be higher by a known amount (in this case, seven mass units) compared to their non-deuterated counterparts, they can be readily identified in complex biological matrices. This "mass tag" allows researchers to confidently distinguish drug-related material from endogenous molecules, facilitating the identification of all metabolites, including those that may be formed in minor pathways or have unexpected structures.

Metabolic stability is a key parameter assessed during drug discovery, as it influences a drug's half-life and bioavailability. In vitro systems such as human liver microsomes (HLM) and cryopreserved hepatocytes are standard tools for these assessments. nih.gov In a typical metabolic stability assay, (3R,5S)-Fluvastatin is incubated with microsomes or hepatocytes, and the concentration of the parent drug is measured over time.

This compound is essential for the accurate quantification required in these experiments. It is added to the reaction at various time points as an internal standard just before analysis by LC-MS. This controls for variations in sample processing and instrument response, allowing for a precise determination of the rate of disappearance of the non-labeled fluvastatin. The data generated are used to calculate key parameters like intrinsic clearance (Clint) and in vitro half-life (t½).

Table 2: Example Data from a Metabolic Stability Assay in Human Liver Microsomes

This table shows hypothetical results from an experiment measuring the metabolic stability of Fluvastatin.

| Incubation Time (minutes) | Fluvastatin Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Enzyme Reactions

Beyond its use as a tracer, the deuterium in this compound can be strategically placed at a site of metabolism to probe enzyme reaction mechanisms through the kinetic isotope effect (KIE). nih.gov

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. mdpi.com A primary deuterium KIE occurs when a carbon-hydrogen (C-H) bond being cleaved in the rate-limiting step of a reaction is replaced by a carbon-deuterium (C-D) bond. nih.gov Because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, it requires more energy to break.

To measure the deuterium KIE on fluvastatin metabolism, researchers would design experiments to directly compare the rate of metabolism of (3R,5S)-Fluvastatin with that of this compound, where the deuterium atoms are located at a known site of enzymatic attack (e.g., the N-isopropyl group).

A common experimental design involves parallel incubations. nih.gov Each compound (the labeled and unlabeled) is incubated under identical conditions with a metabolizing system, such as purified CYP2C9 enzyme or human liver microsomes. nih.gov The rate of formation of a specific metabolite (e.g., N-desisopropyl-fluvastatin) is measured for both compounds over a set time course using LC-MS. The KIE is then calculated as the ratio of the rate of the non-deuterated substrate to the rate of the deuterated substrate (KIE = kH/kD). A value significantly greater than 1 would indicate that C-H bond cleavage at the isopropyl group is a rate-limiting step in the N-desisopropylation reaction catalyzed by CYP2C9.

Table 3: Hypothetical Experimental Data for Determining KIE

This table illustrates a potential outcome for an experiment designed to measure the kinetic isotope effect on fluvastatin metabolism.

| Substrate | Initial Rate of Metabolite Formation (pmol/min/mg protein) | Calculated KIE (kH/kD) |

| (3R,5S)-Fluvastatin | 150 | \multirow{2}{*}{3.0} |

| (3R,5S)-Fluvastatin-d7 | 50 |

Studies on Stereoselective Interactions with Biological Targets (in vitro systems)

Fluvastatin is a racemic mixture, composed of equal parts of the (3R,5S) and (3S,5R) enantiomers. drugbank.com The specific three-dimensional arrangement of atoms in these enantiomers dictates how they interact with their biological targets.

Differential Binding and Activity of Enantiomers (e.g., HMG-CoA Reductase, transporters)

The primary pharmacological effect of fluvastatin, the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is almost exclusively attributed to the (3R,5S)-enantiomer. drugbank.com This enantiomer is a potent competitive inhibitor of the enzyme, which is the rate-limiting step in cholesterol biosynthesis. drugbank.comnih.gov The differential binding affinity results in a significant difference in the therapeutic activity of the two enantiomers.

Beyond the primary target, stereoselectivity is also observed in the interaction of fluvastatin enantiomers with drug transporters. These membrane proteins are crucial for drug absorption, distribution, and excretion. utupub.fi For instance, studies have indicated that the transport of fluvastatin by various ATP-binding cassette (ABC) transporters can be stereoselective. helsinki.fi

Receptor Binding and Enzyme Inhibition Assays

Enzyme inhibition assays are critical for quantifying the potency of drugs like fluvastatin. These assays have demonstrated the superior inhibitory activity of the (3R,5S)-enantiomer against HMG-CoA reductase. tocris.com The half-maximal inhibitory concentration (IC50) for fluvastatin at human liver microsomes is in the range of 40-100 nM. tocris.com Quantum biochemistry studies have estimated the binding energies of various statins to HMG-CoA reductase, with fluvastatin and simvastatin (B1681759) having lower binding energies compared to atorvastatin (B1662188) and rosuvastatin. researchgate.net

The use of deuterated standards like this compound in these assays, coupled with techniques like mass spectrometry, allows for precise quantification and differentiation from the non-deuterated form and other metabolites. medchemexpress.com This is particularly useful in complex biological matrices.

Application in Drug Transporter Research (in vitro Vesicular Transport Assays)

In vitro vesicular transport assays are a powerful tool for characterizing the interaction of drugs with specific transporters. These assays utilize membrane vesicles derived from cells that overexpress a particular transporter, allowing for the direct measurement of transport activity. uzh.ch

Characterization of Efflux Transporter Substrates (e.g., MRP1, MRP5)

Fluvastatin has been identified as a substrate for several efflux transporters, including members of the multidrug resistance-associated protein (MRP) family. utupub.finih.gov MRP1 and MRP5, which are expressed in skeletal muscle, have been shown to transport fluvastatin. nih.gov This transport may play a role in reducing the exposure of muscle cells to the drug. nih.gov

Vesicular transport assays have demonstrated that MRP1 transports both the (3R,5S) and (3S,5R) enantiomers of fluvastatin. nih.gov Similarly, MRP5 also transports both enantiomers. nih.gov The table below summarizes the findings from a study investigating the transport of fluvastatin enantiomers by MRP1 and MRP5. nih.gov

Interactive Data Table: Uptake Ratios of Fluvastatin Enantiomers by MRP1 and MRP5

| Transporter | Compound | Concentration (µM) | Uptake Ratio |

|---|---|---|---|

| MRP1 | (3R,5S)-Fluvastatin | 6 | 2.6 |

| MRP1 | (3S,5R)-Fluvastatin | 6 | 2.0 |

| MRP5 | (3R,5S)-Fluvastatin | 6 | 2.9 |

In concentration-dependent experiments, racemic fluvastatin was transported by MRP1 and MRP5 with apparent affinities (Km) of 225 µM and 23 µM, respectively. nih.gov The in vitro clearance (CLin vitro) of fluvastatin was 0.36 µl/min/mg for MRP1 and 1.2 µl/min/mg for MRP5. nih.gov

Stereoselective Transport Mechanisms of Fluvastatin and its Deuterated Analog

The transport of fluvastatin by various transporters can be stereoselective. For example, while both enantiomers of fluvastatin are transported by MRP1 and MRP5, there are differences in their transport kinetics. nih.gov A study investigating a range of ABC transporters found that (3R,5S)-Fluvastatin was significantly transported by BCRP (uptake ratio 3.8) and P-gp (uptake ratio 2.8). helsinki.fi In contrast, (3S,5R)-fluvastatin was significantly transported by BCRP (uptake ratio 3.1), MRP3 (uptake ratio 3.2), and MRP4 (uptake ratio 3.1). helsinki.fi

The use of this compound in such studies serves as an internal standard for the accurate quantification of the (3R,5S)-enantiomer by liquid chromatography-tandem mass spectrometry. medchemexpress.comnih.gov This enables researchers to precisely determine the transport kinetics of the pharmacologically active enantiomer and understand the nuances of its stereoselective transport.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3R,5S)-Fluvastatin |

| (3S,5R)-Fluvastatin |

| Fluvastatin |

| Atorvastatin |

| Simvastatin |

| Rosuvastatin |

| Pitavastatin |

Emerging Research Directions and Future Perspectives for Deuterated Fluvastatin Analogs

Development of Next-Generation Isotope-Labeled Probes for Targeted Research

The use of isotope-labeled molecules as probes for in vivo metabolic studies is a rapidly advancing field. Deuterium (B1214612) Metabolic Imaging (DMI) has emerged as a powerful, non-invasive technique for visualizing metabolic pathways in real-time. nih.govresearchgate.net DMI studies traditionally use simple deuterated molecules, such as [6,6′-2H2]glucose, to track fundamental processes like glycolysis and the tricarboxylic acid (TCA) cycle within tumors and other tissues. nih.gov The technique offers notable advantages, including the use of non-radioactive stable isotopes and the ability to monitor metabolic processes over extended periods, from hours to days. nih.gov

The development of more complex, drug-specific probes like (3R,5S)-Fluvastatin-d7 Sodium Salt represents a logical and powerful next step. Such a probe could enable researchers to:

Trace Drug Metabolism Directly: Move beyond general metabolic pathways to specifically track the absorption, distribution, metabolism, and excretion (ADME) of fluvastatin (B1673502) itself within a living organism.

Visualize Target Engagement: By monitoring the location and transformation of the deuterated fluvastatin analog, researchers could gain insights into its interaction with HMG-CoA reductase in the liver.

Investigate Tissue-Specific Effects: DMI with a fluvastatin-d7 probe could reveal how the drug is processed differently in various tissues, providing a clearer picture of its on-target and potential off-target effects.

The simplified spectral signature of deuterium compared to hydrogen in magnetic resonance spectroscopy (MRS) facilitates clearer analysis of metabolic kinetics, making these next-generation probes highly valuable for precision medicine research. researchgate.netnih.gov

Integration with Systems Biology Approaches (e.g., Metabolomics, Proteomics Methodologies)

Systems biology aims to understand the complex interactions within a biological system. Integrating stable isotope-labeled compounds like this compound into these approaches can provide a dynamic understanding of a drug's impact.

Metabolomics: In metabolomics, which is the large-scale study of small molecules (metabolites), this compound serves as a unique tracer. When introduced into a biological system (e.g., cell culture or an animal model), its metabolic fate can be precisely followed using mass spectrometry. Researchers can distinguish the drug and its deuterated metabolites from their endogenous, non-labeled counterparts. This allows for the unambiguous mapping of fluvastatin's biotransformation pathways and the quantification of its metabolic flux. A technique for simultaneously measuring multiple stable isotope-labeled fatty acids has already demonstrated the power of this approach in tracking metabolic precursors and their products. nih.gov

Proteomics: In proteomics, the study of proteins, the connection is less direct but equally important. The metabolic changes induced by fluvastatin, which can be precisely tracked using the d7 analog, will have downstream effects on protein expression. For example, altered cholesterol synthesis will impact the expression of proteins involved in lipid transport and metabolism. By correlating the precise metabolic profile of fluvastatin-d7 with global changes in the proteome, researchers can build more accurate models of the drug's mechanism of action and its system-wide effects.

The integration of deuterated tracers provides a critical layer of quantitative and dynamic data that strengthens the models generated through systems biology.

Application in Advanced Drug-Drug Interaction Profiling (Mechanistic, in vitro or Animal Models)

Drug-drug interactions (DDIs) are a major concern in clinical practice and drug development. A common cause of DDIs is the inhibition or induction of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. This compound is an ideal tool for conducting mechanistic DDI studies.

In a typical in vitro DDI study using human liver microsomes, researchers would investigate how a new chemical entity (NCE) affects the metabolism of fluvastatin. The protocol would involve:

Incubating this compound (as the substrate) with liver microsomes.

Adding the NCE to be tested for its inhibitory potential.

Quantifying the rate of formation of fluvastatin's metabolites over time using liquid chromatography-mass spectrometry (LC-MS).

The use of the deuterated analog as the substrate, with its distinct mass, allows for extremely precise quantification, free from interference from any endogenous compounds. This enables a clear determination of key DDI parameters like the inhibition constant (Ki) and the concentration at which 50% of the enzyme activity is inhibited (IC50). This high level of precision is critical for predicting the likelihood of clinically significant DDIs.

| Parameter | Description | Role of this compound |

| Substrate | The drug being metabolized (Fluvastatin). | Serves as the specific, traceable substrate for the metabolic reaction. |

| Inhibitor | The drug being tested for its potential to interfere. | A separate compound whose effect on fluvastatin metabolism is measured. |

| Metabolite Quantification | Measurement of the products of the metabolic reaction. | The deuterated metabolites are easily distinguished and quantified by mass spectrometry, improving accuracy. |

| Kinetic Analysis | Calculation of parameters like Ki and IC50. | Precise data from the deuterated substrate leads to more reliable kinetic models of the interaction. |

| Interactive Data Table: Role of Deuterated Analogs in DDI Studies |

Innovations in Deuterium Labeling for Investigating Compound Stability and Reactivity

Deuterium labeling is a powerful tool for probing the mechanisms of chemical reactions, including metabolic breakdown. This is due to the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the breaking of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow the reaction down.

This compound has deuterium atoms specifically placed on the isopropyl group. lgcstandards.com This strategic labeling allows researchers to investigate the role of this "soft spot" in fluvastatin's metabolism. If the metabolism at the isopropyl group is a major clearance pathway, the d7 analog would be expected to have a slower rate of metabolism compared to the non-labeled drug.

Role in Advancing Analytical Standards for Regulatory Science Research (Methodological aspects)

Perhaps the most immediate and widespread application of this compound is its use as an internal standard for quantitative bioanalysis. medchemexpress.com In pharmacokinetic and toxicokinetic studies, which are fundamental components of regulatory submissions to agencies like the FDA and EMA, researchers must accurately measure the concentration of a drug in biological matrices like blood plasma.

LC-MS is the gold standard for this type of analysis. An ideal internal standard co-elutes with the analyte during chromatography but is distinguishable by the mass spectrometer. This compound is perfectly suited for this role when quantifying fluvastatin.

| Property | Fluvastatin (Analyte) | This compound (Internal Standard) | Advantage |

| Chemical Structure | Identical core structure | Identical core structure | Ensures nearly identical behavior during sample extraction and chromatography. |

| Retention Time | X | ~X | Co-elution allows for simultaneous analysis and correction for variability. |

| Molecular Weight | 411.47 g/mol | 440.49 g/mol lgcstandards.com | The mass difference allows the mass spectrometer to detect and quantify both compounds independently and without cross-talk. |

| Interactive Data Table: Comparison of Analyte and Deuterated Internal Standard |

By providing a more accurate and reliable method for drug quantification, stable isotope-labeled standards like this compound enhance the quality and reproducibility of data submitted for regulatory review. This strengthens the scientific basis for establishing drug safety and efficacy, thereby advancing the field of regulatory science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.